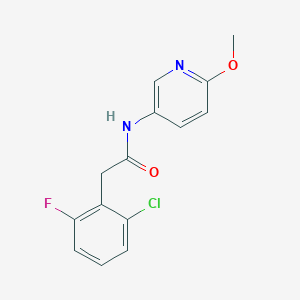

2-(2-chloro-6-fluorophenyl)-N-(6-methoxypyridin-3-yl)acetamide

CAS No.:

Cat. No.: VC9757441

Molecular Formula: C14H12ClFN2O2

Molecular Weight: 294.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H12ClFN2O2 |

|---|---|

| Molecular Weight | 294.71 g/mol |

| IUPAC Name | 2-(2-chloro-6-fluorophenyl)-N-(6-methoxypyridin-3-yl)acetamide |

| Standard InChI | InChI=1S/C14H12ClFN2O2/c1-20-14-6-5-9(8-17-14)18-13(19)7-10-11(15)3-2-4-12(10)16/h2-6,8H,7H2,1H3,(H,18,19) |

| Standard InChI Key | MUPUDPSXIJAPNH-UHFFFAOYSA-N |

| SMILES | COC1=NC=C(C=C1)NC(=O)CC2=C(C=CC=C2Cl)F |

| Canonical SMILES | COC1=NC=C(C=C1)NC(=O)CC2=C(C=CC=C2Cl)F |

Introduction

Chemical Identity and Structural Features

Molecular Composition

2-(2-Chloro-6-fluorophenyl)-N-(6-methoxypyridin-3-yl)acetamide has the molecular formula C₁₄H₁₂ClFN₂O₂ and a molecular weight of 294.71 g/mol . Its IUPAC name systematically describes the arrangement of substituents: a 2-chloro-6-fluorophenyl group attached to an acetamide backbone, which is further linked to a 6-methoxypyridin-3-amine group.

Table 1: Key Molecular Descriptors

Stereochemical Considerations

The compound is achiral, as confirmed by its absence of stereoisomerism in structural depictions . This simplifies synthetic pathways and reduces the need for enantiomeric separation in research settings.

Synthesis and Preparation

Reaction Pathways

The synthesis typically involves a nucleophilic acyl substitution between 2-chloro-6-fluorophenylacetic acid derivatives and 6-methoxypyridin-3-amine. Catalysts such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed to activate the carboxylic acid group, facilitating amide bond formation.

Representative Reaction:

Optimization Strategies

-

Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance reaction efficiency.

-

Temperature Control: Reactions are typically conducted at 25–50°C to balance yield and energy consumption.

-

Purification: Column chromatography with silica gel and ethyl acetate/hexane mixtures yields >95% purity.

Physicochemical Properties

Lipophilicity and Solubility

The compound’s logP value of 2.68–2.76 indicates moderate lipophilicity, favoring membrane permeability but posing challenges for aqueous solubility . Its logSw (water solubility) of -3.34 suggests limited solubility in polar solvents, necessitating formulation aids like cyclodextrins or surfactants in biological assays .

Hydrogen Bonding and Polarity

With 1 hydrogen bond donor and 4 acceptors, the molecule engages in moderate intermolecular interactions . The polar surface area (PSA) of 38.94–49.66 Ų aligns with drug-like molecules, suggesting potential oral bioavailability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume